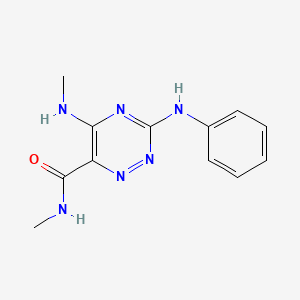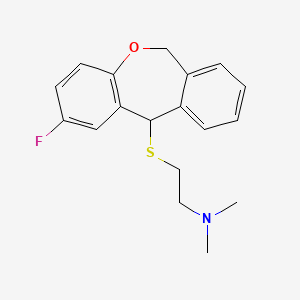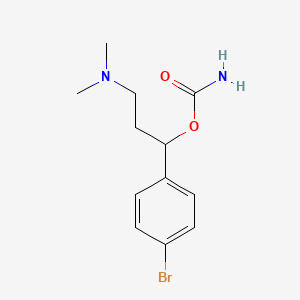
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester): is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, and a benzyl alcohol carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the bromination of alpha-(2-(dimethylamino)ethyl)benzyl alcohol, followed by the formation of the carbamate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) include:
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl carbamate
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl ester
Uniqueness
The presence of both the bromine atom and the dimethylamino group allows for diverse chemical modifications and interactions .
Propiedades
Número CAS |
88384-34-3 |
|---|---|
Fórmula molecular |
C12H17BrN2O2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
Clave InChI |
MLTRMGWFJUDPMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


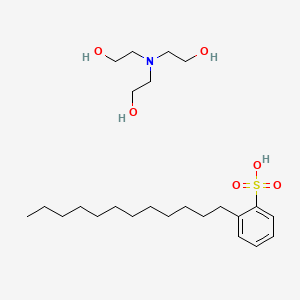
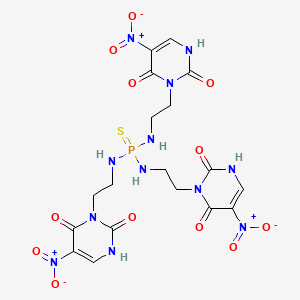
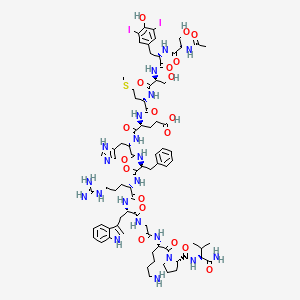
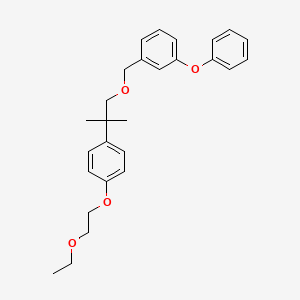
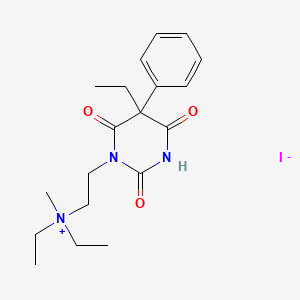
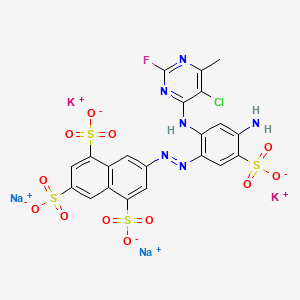
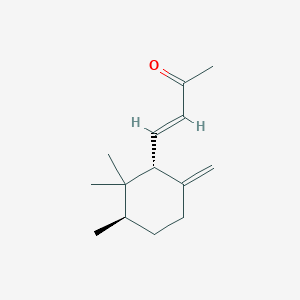

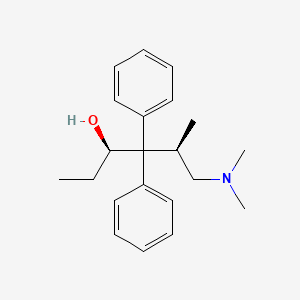
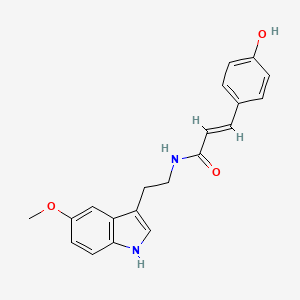
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
